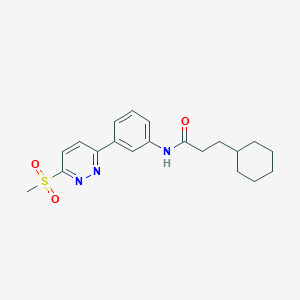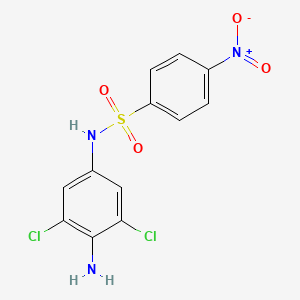![molecular formula C19H19FN4O4 B2366389 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034249-94-8](/img/structure/B2366389.png)
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is an intriguing synthetic compound. Its complex structure, containing elements like fluoropyrimidine and cyclohexyl groups, makes it a unique candidate for various scientific applications, particularly in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. Specific details on reagents, solvents, temperatures, and times would provide more clarity on the step-by-step synthesis.
Industrial Production Methods: In an industrial setting, the synthesis would be optimized for yield and cost-effectiveness. Key considerations would include the scale-up of reaction conditions, the purification of intermediates, and the final product. Techniques such as crystallization, distillation, and chromatography are essential for achieving high purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: This compound can participate in several types of chemical reactions, such as:
Oxidation: It might undergo oxidation at specific functional groups, leading to more complex derivatives.
Reduction: Reduction reactions could alter the fluoropyrimidine or oxobenzooxazolyl moieties.
Substitution: It can engage in nucleophilic or electrophilic substitution reactions, affecting the cyclohexyl or pyrimidine groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride could be employed.
Substitution: Strong bases like sodium hydride or acids such as hydrochloric acid might be used.
Major Products Formed from These Reactions: Depending on the reaction type, products could vary widely:
Oxidation: Complex derivatives with additional oxygen functionalities.
Reduction: Simplified derivatives with fewer double bonds.
Substitution: Varied derivatives with substitutions at specific positions on the cyclohexyl or pyrimidine groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile building block for creating more complex molecules
Biology: In biological research, it might be used to study interactions with enzymes or other proteins, providing insights into cellular processes.
Medicine: Medically, it could have potential as a drug candidate or as part of a drug delivery system, given its complex structure and reactivity.
Industry: Industrial applications might include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or advanced materials.
Mecanismo De Acción
The exact mechanism of action for N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide would depend on its specific application. Generally, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation, leading to changes in biological activity.
Comparación Con Compuestos Similares
N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: Features a methyl group instead of fluorine.
Uniqueness: N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and interactions, offering unique properties and potential advantages over its analogs.
This compound holds promise in a variety of fields, marking it as a subject of considerable interest in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4/c20-12-9-21-18(22-10-12)27-14-7-5-13(6-8-14)23-17(25)11-24-15-3-1-2-4-16(15)28-19(24)26/h1-4,9-10,13-14H,5-8,11H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPKACCDMHIWPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2366306.png)




![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)

![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)


